3-Chloro-1,2,4-benzotriazine
Overview
Description
3-Chloro-1,2,4-benzotriazine is a chemical compound with the molecular formula C7H4ClN3. It has a molecular weight of 165.58 and is a powder in its physical form .
Synthesis Analysis
The synthesis of 1,2,4-benzotriazines, including 3-Chloro-1,2,4-benzotriazine, involves diverse intramolecular cyclizations, deoxygenation of benzotriazine N-oxides, acid-catalyzed cyclizations of arylformazans, intermolecular condensations, (4+2) cycloaddition reactions, and ring expansions of 1,2,3-benzotriazoles .Molecular Structure Analysis
The molecular structure of 3-Chloro-1,2,4-benzotriazine consists of 7 carbon atoms, 4 hydrogen atoms, 3 nitrogen atoms, and 1 chlorine atom . The InChI code for this compound is 1S/C7H4ClN3/c8-7-9-5-3-1-2-4-6(5)10-11-7/h1-4H .Physical And Chemical Properties Analysis
3-Chloro-1,2,4-benzotriazine is a powder with a melting point of 96-98 degrees Celsius .Scientific Research Applications
Synthesis of Biologically Active Compounds
1,2,4-Benzotriazines, including 3-Chloro-1,2,4-benzotriazine, are key structural elements of many biologically active compounds . They exhibit diverse biological activities, making them extremely important in the field of medicinal chemistry .
Production of Stable Benzotriazinyl Radicals
1,2,4-Benzotriazines can be transformed into stable benzotriazinyl radicals . These radicals can be converted into diverse supramolecular organic materials , expanding their applications in the field of materials science.
Liquid Crystalline Phases
Stable benzotriazinyl radicals, derived from 1,2,4-benzotriazines, have been reported to exhibit liquid crystalline phases . This property can be harnessed in the development of new materials with unique optical and electronic properties.
Synthesis of Fluorinated Building Blocks
The synthesis of fluorinated building blocks and heterocycles is another area where 1,2,4-benzotriazines, including 3-Chloro-1,2,4-benzotriazine, find application . Fluorinated compounds have a wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique properties.
Antimicrobial Activity
Certain derivatives of 1,2,4-benzotriazines have shown promising antimicrobial activity . This opens up potential applications in the development of new antimicrobial agents.
Synthesis of Supramolecular Organic Materials
1,2,4-Benzotriazines can be used in the synthesis of diverse supramolecular organic materials . These materials have potential applications in various fields, including electronics and photonics.
Mechanism of Action
Target of Action
1,2,4-benzotriazines, a class of compounds to which 3-chloro-1,2,4-benzotriazine belongs, are known to exhibit diverse biological activities . They constitute the key structural element of many biologically active compounds .
Mode of Action
It is known that 1,2,4-benzotriazines can be transformed into stable benzotriazinyl radicals . These radicals can interact with various biological targets, potentially altering their function.
Biochemical Pathways
Benzotriazines are known to exhibit diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight of 16558 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Some 1,2,4-benzotriazine analogues have shown anti-tumor effects against various cancer cell lines , suggesting that 3-Chloro-1,2,4-benzotriazine may have similar effects.
Action Environment
The stability of the compound may be influenced by factors such as temperature, as it has a melting point of 96-98 degrees celsius .
Safety and Hazards
The safety information for 3-Chloro-1,2,4-benzotriazine indicates that it may be harmful if inhaled or ingested, and may cause skin and eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
3-chloro-1,2,4-benzotriazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-7-9-5-3-1-2-4-6(5)10-11-7/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZDOSFUDVOCBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90535518 | |
Record name | 3-Chloro-1,2,4-benzotriazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90535518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1,2,4-benzotriazine | |
CAS RN |
91669-21-5 | |
Record name | 3-Chloro-1,2,4-benzotriazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90535518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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